Cas no 871013-26-2 (7-methylthieno3,2-dpyrimidine)

7-methylthieno3,2-dpyrimidine structure
7-methylthieno3,2-dpyrimidine structure
Product Name:7-methylthieno3,2-dpyrimidine
Número CAS:871013-26-2
MF:C7H6N2S
Megavatios:150.200939655304
MDL:MFCD13181518
CID:842029
PubChem ID:55280623
Update Time:2025-07-31

7-methylthieno3,2-dpyrimidine Propiedades químicas y físicas

Nombre e identificación

    • 7-Methylthieno[3,2-d]pyrimidine
    • 7-methyl-Thieno[3,2-d]pyrimidine
    • 7-Methylthieno[3,2-d]pyrimidine (ACI)
    • EN300-255145
    • WJB01326
    • 871013-26-2
    • SCHEMBL360516
    • MFCD13181518
    • DB-076839
    • CS-0039107
    • AKOS006336460
    • DTXSID80717346
    • AS-36462
    • Z1201626971
    • HCDWIFDKDPYXLO-UHFFFAOYSA-N
    • 7-methylthieno3,2-dpyrimidine
    • MDL: MFCD13181518
    • Renchi: 1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3
    • Clave inchi: HCDWIFDKDPYXLO-UHFFFAOYSA-N
    • Sonrisas: N1C=C2SC=C(C2=NC=1)C

Atributos calculados

  • Calidad precisa: 150.02500
  • Masa isotópica única: 150.02516937g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 129
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 54Ų

Propiedades experimentales

  • PSA: 54.02000
  • Logp: 1.99970

7-methylthieno3,2-dpyrimidine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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abcr
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abcr
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7-methylthieno3,2-dpyrimidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  20 h, rt
Referencia
Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD)
Muraoka, Terushige; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4206-4217

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Formamide ;  6 h, 160 °C; 160 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  3 h, 80 °C
2.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
3.1 Reagents: Tosylhydrazine Solvents: 1,4-Dioxane ;  overnight, reflux
3.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, reflux; cooled
Referencia
Synthesis of bicyclic N-arylmethyl-substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors
Berg, Maya; et al, ChemMedChem, 2009, 4(2), 249-260

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  6 h, 100 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  20 h, rt
Referencia
Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD)
Muraoka, Terushige; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4206-4217

Métodos de producción 4

Condiciones de reacción
1.1 150 °C
1.2 Reagents: Phosphorus oxychloride ;  6 h, 100 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  20 h, rt
Referencia
Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD)
Muraoka, Terushige; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4206-4217

7-methylthieno3,2-dpyrimidine Raw materials

7-methylthieno3,2-dpyrimidine Preparation Products

7-methylthieno3,2-dpyrimidine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:871013-26-2)7-methylthieno3,2-dpyrimidine
Número de pedido:A847221
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:14
Precio ($):3507.0
Correo electrónico:sales@amadischem.com

7-methylthieno3,2-dpyrimidine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:871013-26-2)7-methylthieno3,2-dpyrimidine
A847221
Pureza:99%
Cantidad:5g
Precio ($):3507.0